molecular formula C11H19ClO B8759581 Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-

Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-

Cat. No. B8759581
M. Wt: 202.72 g/mol
InChI Key: XZZVZSVCQGUKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H19ClO and its molecular weight is 202.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3

InChI Key

XZZVZSVCQGUKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Menthane-3-carboxylic acid (54.35 g) was refluxed with 80 ml of thionyl chloride for 3 hours. The SOCl2 was removed by distillation, and the acid chloride was distilled at 114-115° C. (8 Torr). (Lit. b.p. 84-85° C. at 3.5 Torr). Yield: 50 g (84%).
Quantity
54.35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The preparation of N-substituted-aryl-alkylcarboxamides is familiar to practitioners of the art of chemistry and, for example, is described in U.S. Pat. No. 4,193,936. Starting with the corresponding alkanoyl chloride, a single step reaction with the appropriate amine yields the desired product. For example, an alicyclic compound, p-menthane-3-carboxylic acid (synonym: 2-isopropyl-5-methylcyclohexanecarboxylic acid) is reacted with thionyl chloride in diethylether to yield the p-menth-3-oyl chloride which, when stirred with the substituted-arylamine at room temperature for about 4 hr, generates the corresponding N-substituted-aryl-p-menthane-3-carboxamide. The precipitated product is readily collected by filtration and may be recrystallized using solvents such ethyl acetate or purified on silica gel columns. The final products are solids stable at room temperature. The arylamine may, for example, be 3-methyl-4-iodo-phenylamine, or 4-fluorophenylamine, or 4-iodo-1-naphthylamine and the corresponding product after reaction with p-menth-3-oyl chloride would be N-(3′-methyl-4′-iodo-phenyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide, N-(4′-fluorophenyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide, and N-(4′-iodo-1′-naphthyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide respectively.
[Compound]
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.